molecular formula C6H14N2O B554446 L-Z-Isoleucinamide CAS No. 86161-49-1

L-Z-Isoleucinamide

Cat. No. B554446
CAS RN: 86161-49-1
M. Wt: 130.19 g/mol
InChI Key: JDAMFKGXSUOWBV-WHFBIAKZSA-N
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Description

Synthesis Analysis

The synthesis of L-Z-Isoleucinamide involves several steps. For instance, tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester was prepared by the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate . The corresponding N-acyl derivatives of L-leucyl-L-isoleucinamide were synthesized by the reaction of L-leucyl-L-isoleucinamide with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids .


Molecular Structure Analysis

The molecular formula of L-Z-Isoleucinamide is C6H14N2O. Its molecular weight is 130.19 g/mol. The InChI code for N-Propyl L-Z-isoleucinamide, a related compound, is 1S/C17H26N2O3/c1-4-11-18-16 (20)15 (13 (3)5-2)19-17 (21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3, (H,18,20) (H,19,21)/t13-,15-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving L-Z-Isoleucinamide are complex and can involve multiple steps. For example, L-Leucyl-L-isoleucinamide was obtained by removing the tert-butyloxycarbonyl group under the action of a dioxane solution of hydrogen chloride and the reaction of the resulting L-leucyl-L-isoleucinamide hydrochloride with triethylamine .

Scientific Research Applications

  • Carotenoid Biosynthesis in Plants :

    • L-Z-Isoleucinamide, through its association with Z-ISO gene encoding, plays a crucial role in plant carotenoid biosynthesis. This gene is involved in the conversion of 15-cis-phytoene to all-trans-lycopene, a critical step in carotenogenesis under light-independent conditions (Chen, Li, & Wurtzel, 2010).
  • Gene Editing and Transgenesis :

    • Research involving zinc finger nucleases (ZFNs) highlights the use of L-Z-Isoleucinamide-related compounds in targeted transgenesis, which is fundamental for genetic experiments on human cells, including high-throughput functional genomics and proteomics (Dekelver et al., 2010).
  • Metabolomics and Therapeutics :

    • Studies in metabolomics, particularly in the context of rheumatoid arthritis treatment, have identified altered metabolites, including L-isoleucine, in serum and feces. This suggests a role for L-Z-Isoleucinamide in the therapeutic effects of certain treatments (Shan et al., 2018).
  • Electrostatic Characteristics in Industrial Applications :

    • The electrostatic properties of L-isoleucine powder, an amino acid powder, have been studied for its applications in industrial production. Its high volume resistivity and sensitivity to electrostatic discharge make it a material of interest in certain industrial contexts (Choi, Kato, & Kim, 2019).
  • Skin Health and Nutritional Supplements :

    • Lutein and zeaxanthin isomers (L/Zi), related to L-Z-Isoleucinamide, have been studied for their potential in improving overall skin tone and lightening effects. These carotenoids may block melanin pathways, decrease cytokines, and increase antioxidants (Juturu, Bowman, & Deshpande, 2016).
  • Nutraceutical and Food Technology :

    • The role of Z-isomers, related to L-Z-Isoleucinamide, in the production of lycopene nanoparticles using supercritical fluids has been examined. The Z-isomerization pre-treatment of lycopene is effective for obtaining uniform, stable, and fine particles, highlighting its importance in food technology (Kodama et al., 2018).

Safety And Hazards

The safety data sheet for L-Isoleucinamide hydrochloride, a related compound, can be found at Sigma-Aldrich . It’s important to refer to these data sheets for detailed safety and hazard information.

properties

IUPAC Name

benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGQPWKDTCRXMR-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Z-Isoleucinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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